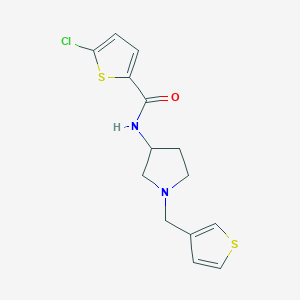

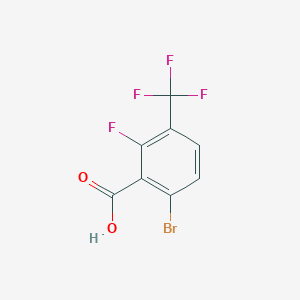

![molecular formula C24H22N2O2S B2697171 1-Benzhydryl-3-(2-(benzo[b]thiophen-3-yl)-2-hydroxyethyl)urea CAS No. 2034594-62-0](/img/structure/B2697171.png)

1-Benzhydryl-3-(2-(benzo[b]thiophen-3-yl)-2-hydroxyethyl)urea

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Applications De Recherche Scientifique

Synthesis and Biochemical Evaluation

Flexible 1-(2-aminoethoxy)-3-ar(o)yl(thio)ureas, which share a structural resemblance with the compound , have been synthesized and assessed for antiacetylcholinesterase activity. These compounds were designed to optimize the spacer length linking two pharmacophoric moieties, aiming for high inhibitory activities with a focus on conformational flexibility. This research underscores the importance of structural features in the development of potential therapeutic agents (Vidaluc et al., 1995).

Anticancer Activity

N-(3,4-dihydro-2,2,4,4-tetramethyl-2H-1-benzothiopyran-6-yl)-N′-(4-nitrophenyl)thiourea, a compound with structural elements similar to 1-Benzhydryl-3-(2-(benzo[b]thiophen-3-yl)-2-hydroxyethyl)urea, exhibited strong anticancer activity across several assays and cell lines. This highlights the potential of such compounds in the treatment of cancer, emphasizing the need for further exploration of their therapeutic applications (Nammalwar et al., 2010).

Novel Urea Derivatives

An unexpected rearrangement during the microwave-enhanced synthesis of hydantoins provided a new access to benzhydryl-phenylureas. This method represents a novel approach to obtaining urea derivatives, which could be applied to the synthesis of compounds with potential pharmacological properties (Muccioli et al., 2003).

Anion Recognition

The study of urea and thiourea groups for anion recognition, particularly for dihydrogenphosphate, demonstrates the utility of such compounds in the development of new class of neutral receptors. This application could have implications in various scientific fields, including analytical chemistry and environmental monitoring (Nishizawa et al., 1995).

Orientations Futures

Mécanisme D'action

Target of Action

It is known that benzo[b]thiophene-diaryl urea derivatives have shown potential anticancer effects . They have been found to bind with high affinity to multiple receptors, which can be helpful in developing new useful derivatives .

Mode of Action

It is known that certain benzo[b]thiophene-diaryl urea derivatives can induce apoptosis and cell cycle arrest at the g0/g1 phase on ht-29 cells . Molecular docking studies have revealed that these compounds can bind well to the active site of VEGFR2 receptor .

Biochemical Pathways

It is known that indole derivatives, which share a similar structure, possess various biological activities, affecting a wide range of biochemical pathways .

Result of Action

Certain benzo[b]thiophene-diaryl urea derivatives have shown to exhibit antiproliferative activities on both ht-29 and a549 cancer cell lines .

Propriétés

IUPAC Name |

1-benzhydryl-3-[2-(1-benzothiophen-3-yl)-2-hydroxyethyl]urea |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H22N2O2S/c27-21(20-16-29-22-14-8-7-13-19(20)22)15-25-24(28)26-23(17-9-3-1-4-10-17)18-11-5-2-6-12-18/h1-14,16,21,23,27H,15H2,(H2,25,26,28) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LUPXRAQJINHHJY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(C2=CC=CC=C2)NC(=O)NCC(C3=CSC4=CC=CC=C43)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H22N2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

402.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

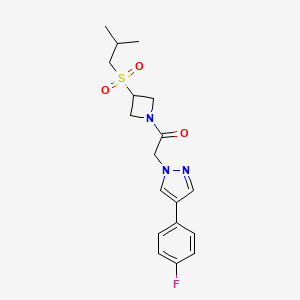

![tert-butyl N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]carbamate](/img/structure/B2697096.png)

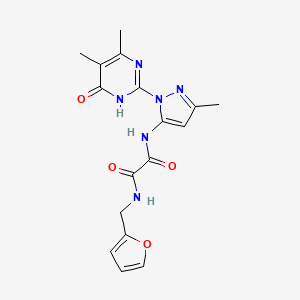

![[4-[(6-Cyclobutylpyrimidin-4-yl)oxymethyl]piperidin-1-yl]-(3-methylimidazol-4-yl)methanone](/img/structure/B2697110.png)

![3-[6-(bromomethyl)-5H,6H-[1,2,4]triazolo[3,4-b][1,3]thiazol-3-yl]pyridine](/img/structure/B2697111.png)